molecular formula C9H4F3NO2 B1425466 4-Cyano-2-(trifluoromethyl)benzoic acid CAS No. 267242-09-1

4-Cyano-2-(trifluoromethyl)benzoic acid

Cat. No. B1425466
M. Wt: 215.13 g/mol
InChI Key: GRUPENLXDNWNIV-UHFFFAOYSA-N
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Description

4-Cyano-2-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 267242-09-1. It has a molecular weight of 215.13 . The IUPAC name for this compound is 4-cyano-2-(trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The InChI code for 4-Cyano-2-(trifluoromethyl)benzoic acid is 1S/C9H4F3NO2/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Cyano-2-(trifluoromethyl)benzoic acid is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Liquid Crystal Research

4-Cyano-2-(trifluoromethyl)benzoic acid plays a significant role in liquid crystal research. A study by Alaasar and Tschierske (2019) highlights its use in forming supramolecular liquid crystalline complexes, which are crucial in understanding liquid crystal behavior. These complexes exhibit enantiotropic nematic phases over a broad temperature range, offering insights into the design of new liquid crystal materials (Alaasar & Tschierske, 2019).

Solar Cell Applications

In the field of solar energy, 4-Cyano-2-(trifluoromethyl)benzoic acid is utilized in the development of dye-sensitized solar cells. Yang et al. (2016) conducted a study using various electron-acceptor derivatives, including 4-Cyano-2-(trifluoromethyl)benzoic acid, to enhance the efficiency of solar cells. The study demonstrated significant improvements in power conversion efficiency, highlighting the compound's potential in renewable energy technologies (Yang et al., 2016).

Metabolism and Stability Studies

The compound's derivatives have been studied in the context of metabolism and stability. Barchańska et al. (2019) investigated the stability of nitisinone, which degrades into products including 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid. This study contributes to understanding the stability and degradation pathways of pharmaceuticals (Barchańska et al., 2019).

Corrosion Inhibition

The compound has applications in corrosion inhibition. Fouda et al. (2008) explored derivatives of 4-Cyano-2-(trifluoromethyl)benzoic acid as corrosion inhibitors for carbon steel in acidic media. Their study showed that these derivatives effectively block electrode surface corrosion, proving beneficial in industrial applications (Fouda et al., 2008).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-cyano-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUPENLXDNWNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696921
Record name 4-Cyano-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2-(trifluoromethyl)benzoic acid

CAS RN

267242-09-1
Record name 4-Cyano-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (0.55 ml) was added to a solution of tert-butyl 4-cyano-2-(trifluoromethyl)benzoate (194 mg) in dichloromethane (2 ml) under ice cooling, followed by stirring at the temperature for one hour. It was warmed to room temperature and stirred for 17 hours. The reaction solution was concentrated under reduced pressure, a 1M aqueous sodium hydroxide solution (2 ml) was added thereto, followed by washing with diethyl ether. 1M hydrochloric acid (2 ml) was added to the aqueous layer, followed by extraction with ethyl acetate-methanol mixed solution (4:1). The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 4-cyano-2-(trifluoromethyl)benzoic acid (136 mg) as a colorless solid.
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
194 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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